molecular formula C5H4N2OS B13115279 [1,3]Oxathiolo[5,4-d]pyrimidine CAS No. 28648-33-1

[1,3]Oxathiolo[5,4-d]pyrimidine

Cat. No.: B13115279
CAS No.: 28648-33-1
M. Wt: 140.17 g/mol
InChI Key: VSYOBOVTVAXTCL-UHFFFAOYSA-N
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Description

[1,3]Oxathiolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system containing both oxygen and sulfur atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Oxathiolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxathiolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of [1,3]Oxathiolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have suggested that this compound can interact with targets such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Oxathiolo[5,4-d]pyrimidine is unique due to the presence of both oxygen and sulfur atoms in its fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

28648-33-1

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

[1,3]oxathiolo[5,4-d]pyrimidine

InChI

InChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)8-3-9-4/h1-2H,3H2

InChI Key

VSYOBOVTVAXTCL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=NC=NC=C2S1

Origin of Product

United States

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